N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamido]-1,3-oxazole-4-carboxamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamido]-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18N4O6 and its molecular weight is 398.375. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research on related compounds includes studies on synthetic methodologies and chemical transformations. For example, the synthesis of novel analogs and their spectral studies highlight the ongoing interest in developing new compounds with potential applications in medicinal chemistry and materials science. Such studies may provide foundational knowledge for synthesizing and characterizing the compound , offering insights into its potential utility in creating novel antibacterial agents or materials with unique properties (Palkar et al., 2017).
Antimicrobial and Antioxidant Activities
Compounds with structural features similar to the target compound have been evaluated for their antimicrobial and antioxidant activities. For instance, studies on novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides showcase their potential as templates for developing more potent biologically active compounds due to their moderate to significant radical scavenging activity (Ahmad et al., 2012).
Anticancer and Anti-inflammatory Agents
Research on compounds derived from similar structural frameworks indicates potential applications in the development of anti-inflammatory and analgesic agents. The synthesis and evaluation of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone demonstrate significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, suggesting potential therapeutic applications of related compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).
Drug Design and Molecular Docking Studies
Theoretical investigations and molecular docking studies on related compounds, such as antimalarial sulfonamides, provide insights into their potential as drug candidates against diseases like COVID-19. These studies underscore the importance of computational calculations in predicting the biological activities of novel compounds, facilitating the design of drugs with improved efficacy and selectivity (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6/c1-10-13(11(2)29-23-10)8-17(24)22-19-21-14(9-28-19)18(25)20-12-3-4-15-16(7-12)27-6-5-26-15/h3-4,7,9H,5-6,8H2,1-2H3,(H,20,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHXUFMUIRSISV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.